

Spectroscopic Profile of 1-Bromo-2,2-dimethylpropane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-2,2-dimethylpropane**

Cat. No.: **B145997**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-bromo-2,2-dimethylpropane** (also known as neopentyl bromide). The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for **1-bromo-2,2-dimethylpropane** are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **1-Bromo-2,2-dimethylpropane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.25	Singlet	2H	$-\text{CH}_2\text{-Br}$
~1.05	Singlet	9H	$-\text{C}(\text{CH}_3)_3$

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm.

Table 2: ^{13}C NMR Spectroscopic Data for **1-Bromo-2,2-dimethylpropane**

Chemical Shift (δ) ppm	Carbon Type	Assignment
~45.5	Primary ($-\text{CH}_2$)	$-\text{CH}_2\text{-Br}$
~31.9	Quaternary	$-\text{C}(\text{CH}_3)_3$
~27.2	Primary ($-\text{CH}_3$)	$-\text{C}(\text{CH}_3)_3$

Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorptions for **1-Bromo-2,2-dimethylpropane**

Wavenumber (cm^{-1})	Intensity	Assignment
2958 - 2870	Strong	C-H stretch (alkane)
1478	Medium	$-\text{CH}_2-$ bend (scissoring)
1395, 1367	Medium	C-H bend (gem-dimethyl)
1235	Strong	C-C skeletal vibration
660 - 560	Strong	C-Br stretch

Sample form: Neat liquid.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for **1-Bromo-2,2-dimethylpropane**

m/z	Relative Intensity	Assignment
152	Low	$[M+2]^+$ (containing ^{81}Br)
150	Low	$[M]^+$ (containing ^{79}Br)
93/95	Low	$[\text{C}_2\text{H}_4\text{Br}]^+$
71	Moderate	$[\text{C}_5\text{H}_{11}]^+$ (loss of Br)
57	High (Base Peak)	$[\text{C}_4\text{H}_9]^+$ (tert-butyl cation)
41	Moderate	$[\text{C}_3\text{H}_5]^+$
29	Moderate	$[\text{C}_2\text{H}_5]^+$

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy Protocol (^1H and ^{13}C)

- Sample Preparation:
 - For ^1H NMR, accurately weigh approximately 5-20 mg of **1-bromo-2,2-dimethylpropane**. For ^{13}C NMR, a higher concentration of 20-50 mg is recommended.[1]
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).[1]
 - The solvent should contain tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is between 4.0 and 5.0 cm.[1]
 - Cap the NMR tube securely to prevent evaporation of the volatile sample.
- Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl_3 .^[1]
- Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.^[1]
- Tuning and Matching: The probe is tuned to the appropriate frequency for ^1H or ^{13}C nuclei to maximize signal-to-noise.^[1]
- Acquisition:
 - For ^1H NMR, a standard single-pulse experiment is typically used. Key parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment. A wider spectral width (e.g., 200-250 ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a single drop of neat **1-bromo-2,2-dimethylpropane** directly onto the center of the ATR crystal.
- Instrument Setup and Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

- For a volatile liquid like **1-bromo-2,2-dimethylpropane**, a volatiles cover can be placed over the sample and crystal to minimize evaporation during the measurement.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over the range of 4000-400 cm^{-1} .

Electron Ionization Mass Spectrometry (EI-MS) Protocol

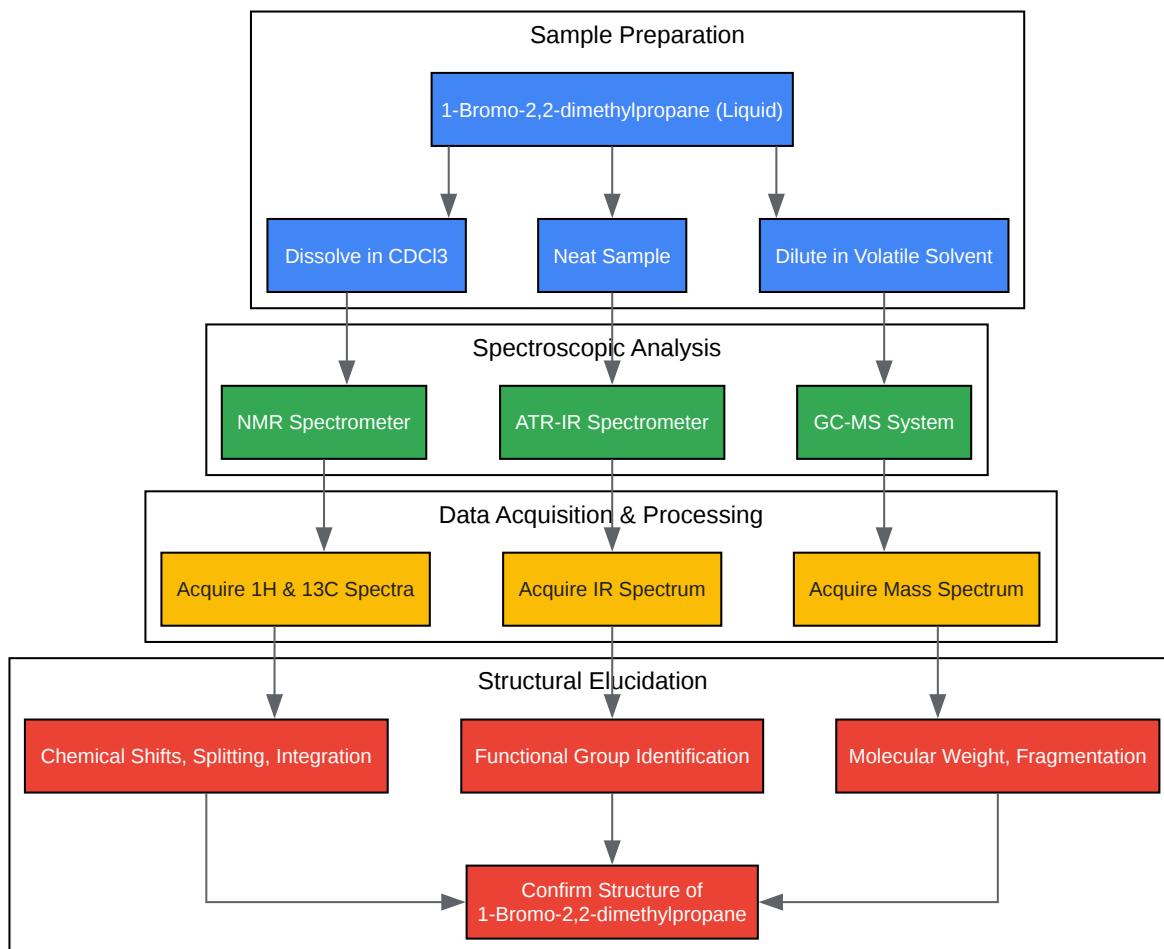
- Sample Introduction (via Gas Chromatography - GC):
 - Prepare a dilute solution of **1-bromo-2,2-dimethylpropane** in a volatile solvent such as dichloromethane or hexane (e.g., ~1 mg/mL).
 - Inject a small volume (e.g., 1 μL) of the solution into the GC inlet.
 - The GC oven temperature program should be set to ensure separation from any impurities and the solvent. An initial temperature of 40-50°C held for 1-2 minutes, followed by a ramp to a higher temperature (e.g., 150°C) at 10-20°C/min is a typical starting point.
 - A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable for this compound.
- Mass Spectrometer Setup and Data Acquisition:
 - The mass spectrometer is operated in Electron Ionization (EI) mode with a standard electron energy of 70 eV.
 - The ion source and transfer line temperatures should be maintained at approximately 230°C and 280°C, respectively, to prevent condensation.
 - Data is acquired in full scan mode over a mass range of m/z 15 to 200 to detect the molecular ion and all relevant fragment ions.

Visualizations

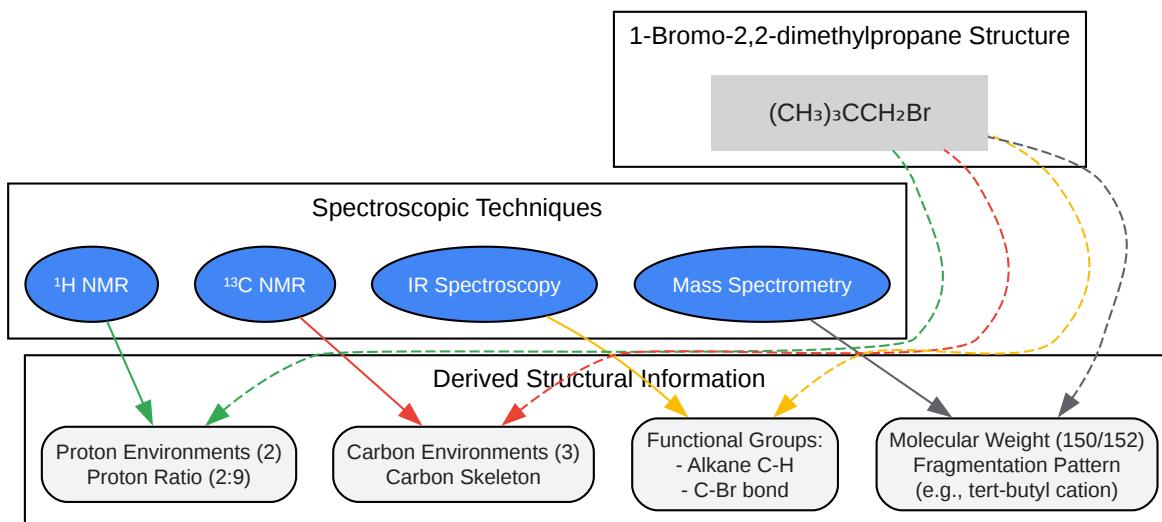
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **1-bromo-2,2-dimethylpropane**.

General Spectroscopic Analysis Workflow



Relationship Between Spectroscopic Data and Molecular Structure

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromo-2,2-dimethylpropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145997#spectroscopic-data-for-1-bromo-2-2-dimethylpropane-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com